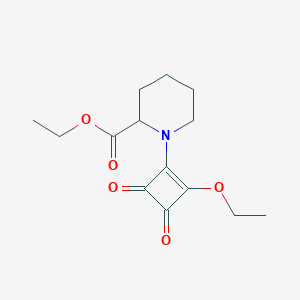![molecular formula C17H21NO5S B7879865 3-[(3-cyclopentyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B7879865.png)
3-[(3-cyclopentyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-cyclopentyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid is a complex organic compound featuring an indole core, a cyclopentyl group, and a sulfonyl functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthetic process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound's biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: It may be investigated for its pharmacological properties, including anti-inflammatory, antioxidant, or anticancer activities.
Industry: Its unique structure makes it useful in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Indole-3-carboxylic acid: Similar indole core but lacks the cyclopentyl and sulfonyl groups.
Cyclopentaneacetic acid: Contains a cyclopentyl group but lacks the indole and sulfonyl functionalities.
Sulfonyl-containing indoles: Other indole derivatives with sulfonyl groups but different substituents.
This comprehensive overview highlights the significance of 3-[(3-cyclopentyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid in various scientific fields. Its unique structure and diverse reactivity make it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-[(3-cyclopentyl-1-methyl-2-oxo-3H-indol-5-yl)sulfonyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-18-14-7-6-12(24(22,23)9-8-15(19)20)10-13(14)16(17(18)21)11-4-2-3-5-11/h6-7,10-11,16H,2-5,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQRGXJZHMLLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)CCC(=O)O)C(C1=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B7879801.png)

![1-{[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7879815.png)
![4-{[ethyl(3-methylphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B7879819.png)
![[4-(piperidin-1-ylsulfonyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B7879830.png)
![N-methyl-N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]glycine](/img/structure/B7879837.png)
![5-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]isoxazole-3-carboxylic acid](/img/structure/B7879851.png)
![{4-[(diethylamino)sulfonyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B7879854.png)
![1-({5-[(E)-2-(2-furyl)vinyl]-3-methylisoxazol-4-yl}sulfonyl)piperidine-3-carboxylic acid](/img/structure/B7879855.png)
![1-({3-methyl-5-[(E)-2-phenylvinyl]isoxazol-4-yl}sulfonyl)piperidine-3-carboxylic acid](/img/structure/B7879867.png)
![1-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]proline](/img/structure/B7879878.png)
![[3,3-dimethyl-2-oxo-5-(piperidin-1-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B7879880.png)
![1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7879885.png)
